(5-Cyclopropylfuran-2-yl)methanol: Comprehensive Safety, Toxicity, and Handling Guide for Drug Development
(5-Cyclopropylfuran-2-yl)methanol: Comprehensive Safety, Toxicity, and Handling Guide for Drug Development
As drug discovery programs increasingly explore novel chemical space, specialized building blocks like (5-Cyclopropylfuran-2-yl)methanol (CAS: 1935403-22-7) have emerged as valuable tools for structure-activity relationship (SAR) optimization[1][2]. The incorporation of a cyclopropyl group onto the furan ring introduces unique conformational rigidity and lipophilicity, making it an attractive pharmacophore for target binding.
However, manipulating electron-rich heteroaromatics requires a deep understanding of their physicochemical behavior, reactivity, and toxicological profiles. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical hazard classification and practical, bench-level execution. This guide synthesizes safety data, extrapolated toxicity mechanisms, and self-validating experimental protocols to ensure scientific integrity and laboratory safety.
Physicochemical Properties & Structural Insights
The presence of the cyclopropyl group at the C5 position of the furan ring is not merely a structural anomaly; it fundamentally alters the electronic properties of the molecule. The Walsh orbitals of the cyclopropyl ring can conjugate with the furan π -system, donating electron density and rendering the furan ring exceptionally electron-rich.
This electron density increases the molecule's susceptibility to electrophilic attack and acid-catalyzed polymerization, a critical factor when designing synthetic routes or storage conditions.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | (5-Cyclopropylfuran-2-yl)methanol |
| CAS Number | 1935403-22-7[1] |
| Molecular Formula | C8H10O2[3] |
| Molecular Weight | 138.16 g/mol [4] |
| Predicted Density | 1.211 ± 0.06 g/cm³[4] |
| Physical State | Liquid (typically supplied at 95-99% purity)[3][5] |
| Storage Conditions | 2-8°C, under inert atmosphere (Argon/Nitrogen)[5] |
Safety Data Sheet (SDS) & Hazard Classification
While specific in vivo toxicological studies on (5-Cyclopropylfuran-2-yl)methanol are limited due to its status as a specialized intermediate, its safety profile is classified under the Globally Harmonized System (GHS) based on its functional groups[6].
GHS Classification
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Signal Word: Warning[6]
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H315: Causes skin irritation[6].
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H319: Causes serious eye irritation[6].
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H335: May cause respiratory irritation.
Chemical Reactivity & Stability
Furan-2-yl methanols are notoriously sensitive to acidic conditions. The hydroxyl group is benzylic-like; protonation and subsequent loss of water generates a highly stabilized carbocation. In the presence of even mild acids, this intermediate can rapidly undergo electrophilic aromatic substitution with another furan molecule, leading to an exothermic polymerization cascade. Causality: Storage must strictly avoid acidic environments, and the compound should be kept over molecular sieves or with a trace amount of a mild base (e.g., potassium carbonate) if long-term stability is a concern.
Toxicity Profile & Mechanistic Insights
To accurately assess the toxicological risks of (5-Cyclopropylfuran-2-yl)methanol, we must extrapolate from its parent pharmacophore: furfuryl alcohol (CAS 98-00-0). Furfuryl alcohol is recognized as a potent nasal irritant and a potential human carcinogen (IARC Group 2B), known to induce renal tubular epithelium tumors in murine models[7][8].
The Bioactivation Pathway
The toxicity of furfuryl alcohols is rarely due to the parent compound itself, but rather its metabolic bioactivation[9][10]. In hepatic and renal tissues, sulfotransferases (SULTs) catalyze the transfer of a sulfate group to the primary alcohol[7]. The resulting sulfate ester is a highly reactive leaving group. Its departure generates a resonance-stabilized electrophilic carbocation that can form covalent adducts with cellular nucleophiles, including DNA (e.g., 2-methylfuranyl-DNA adducts) and proteins, leading to cytotoxicity and potential mutagenicity[7][8].
Furthermore, furan metabolism can induce severe redox stress, depleting cellular NADPH and generating Reactive Oxygen Species (ROS), which causes mitochondrial and vacuolar fragmentation[9].
Predicted metabolic bioactivation and detoxification pathway of furan-2-yl methanols.
Experimental Protocols & Workflows
To safely and effectively utilize (5-Cyclopropylfuran-2-yl)methanol in drug discovery, experimental workflows must be designed to mitigate its reactivity. The following protocol details the oxidation of the alcohol to its corresponding aldehyde—a common transformation for subsequent reductive aminations—while avoiding acid-catalyzed degradation.
Protocol: Mild Oxidation to 5-Cyclopropylfuran-2-carbaldehyde
Rationale & Causality: Standard oxidants like Jones reagent (CrO3/H2SO4) or unbuffered Dess-Martin periodinane can generate acidic microenvironments. Because the cyclopropyl group makes the furan ring highly electron-rich, exposure to acid will cause instantaneous polymerization (evidenced by the reaction turning black and forming an intractable tar). We utilize activated Manganese Dioxide (MnO2), a mild, heterogeneous oxidant that operates under strictly neutral conditions.
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask under an Argon atmosphere, dissolve (5-Cyclopropylfuran-2-yl)methanol (1.0 eq, e.g., 100 mg) in anhydrous Dichloromethane (DCM, 0.1 M).
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Reagent Addition: Add activated MnO2 (10.0 eq). Self-Validation Check: Ensure the MnO2 is freshly activated; inactive MnO2 will stall the reaction, while active MnO2 will show complete conversion within 4-12 hours.
-
Reaction Monitoring: Stir the black suspension vigorously at room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The aldehyde will run significantly higher (less polar) than the starting alcohol. Trustworthiness Check: A clean baseline on the TLC plate indicates successful avoidance of furan polymerization.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with excess DCM.
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Concentration: Concentrate the filtrate in vacuo at a low water-bath temperature (< 30°C) to prevent thermal degradation of the volatile aldehyde.
Step-by-step synthetic workflow for the safe oxidation of furan-based building blocks.
Handling and Spill Decontamination
Due to its potential as a respiratory irritant and its structural similarity to known nephrotoxins[10][11], all manipulations must be performed in a certified Class II chemical fume hood. In the event of a spill, do not use acidic neutralizing agents. Absorb the liquid with inert materials (vermiculite or dry sand), sweep into a sealed hazardous waste container, and wash the area with a mild aqueous sodium bicarbonate solution to ensure any trace residues remain in a stable, unprotonated state.
References
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ACS Reagentes. "(5-Cyclopropylfuran-2-yl)methanol, 95%." Laibo Chem. Available at:[Link]
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355xx. "1935403-22-7 (5-环丙基呋喃-2-基)甲醇." 355 Information Network. Available at:[Link]
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BuyChemJapan. "(5-Cyclopropylfuran-2-yl)methanol 95% | AiFChem." BuyChemJapan Marketplace. Available at:[Link]
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National Institutes of Health (NIH) / PMC. "Mechanism of furfural toxicity and metabolic strategies to engineer tolerance in microbial strains." Biotechnology for Biofuels. Available at:[Link]
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MDPI. "The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene—Two Emerging Potential Human Carcinogens?" International Journal of Environmental Research and Public Health. Available at:[Link]
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Michigan Department of Environment, Great Lakes, and Energy (EGLE). "File for Furfuryl Alcohol (CAS No. 98-00-0)." Toxicity Assessment Report. Available at:[Link]
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ResearchGate. "The Food and Beverage Occurrence of Furfuryl Alcohol and Myrcene." Research Article. Available at:[Link]
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Government of Canada. "Furfuryl alcohol and tetrahydrofuran outdoor air exposure and human health risk characterization." Canada.ca Health Reports. Available at:[Link]
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